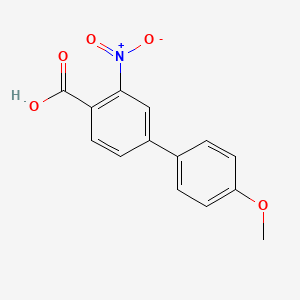

4-(4-Methoxyphenyl)-2-nitrobenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-20-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(8-10)15(18)19/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHREIALOWGMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90689181 | |

| Record name | 4'-Methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669002-29-3 | |

| Record name | 4'-Methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-nitrobenzoic acid typically involves the nitration of 4-methoxybenzoic acid followed by a coupling reaction. One common method is as follows:

Nitration: 4-Methoxybenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the desired position.

Coupling Reaction: The nitrated product is then subjected to a coupling reaction with a suitable aryl halide in the presence of a palladium catalyst, such as in a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Methoxyphenyl)-2-nitrobenzoic acid may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxyphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.

Catalysts: Palladium catalysts for coupling reactions.

Solvents: Common solvents include ethanol, dichloromethane, and dimethylformamide.

Major Products

Reduction: 4-(4-Methoxyphenyl)-2-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coupling: Complex arylated products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits significant pharmacological activities, making it a valuable candidate in drug development. Its derivatives have been investigated for their roles as:

- Antimicrobial Agents : Research indicates that nitrobenzoic acids can exhibit antibacterial and antifungal properties. For instance, studies have shown that compounds with similar structures to 4-(4-Methoxyphenyl)-2-nitrobenzoic acid possess activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anti-inflammatory Agents : The anti-inflammatory potential of nitrobenzoic acids has been explored, with some derivatives showing efficacy in reducing inflammation in animal models .

- Antitumor Activity : Some studies have demonstrated that derivatives of nitrobenzoic acids can inhibit tumor growth in vitro and in vivo, suggesting their potential as chemotherapeutic agents .

Organic Synthesis

4-(4-Methoxyphenyl)-2-nitrobenzoic acid serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : The compound is utilized in the synthesis of various biologically active molecules through reactions such as amination and esterification. For example, it can be transformed into 4-amino-2-methoxybenzamide or other derivatives that are crucial for developing new pharmaceuticals .

- Intermediates in Chemical Reactions : It acts as an intermediate in the preparation of more complex organic compounds, which are essential for various industrial applications .

Material Science

In material science, derivatives of 4-(4-Methoxyphenyl)-2-nitrobenzoic acid are being explored for their potential use in:

- Liquid Crystals : The compound's structural features make it suitable for developing liquid crystal materials used in displays and electronic devices .

- Organic Semiconductors : Research indicates that compounds with similar frameworks can be utilized in organic electronics due to their favorable electronic properties .

Table 1: Pharmacological Activities of Nitrobenzoic Acid Derivatives

Table 2: Synthetic Applications

Wirkmechanismus

The mechanism of action of 4-(4-Methoxyphenyl)-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Isomers

Key structural analogs include positional isomers and derivatives with varying substituents:

4-Methoxy-3-nitrobenzoic acid (CAS RN: 89-41-8): A positional isomer with the nitro group at the meta position relative to the carboxylic acid group. It shares the same molecular weight (197.14 g/mol) and a melting point of 191–194°C .

3-Methoxy-4-nitrobenzoic acid: Another isomer with reversed substituent positions, often used in organic synthesis and pharmaceutical intermediates .

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (acifluorfen): A herbicidal compound with a phenoxy substituent, demonstrating the agricultural utility of nitrobenzoic acid derivatives .

4-(4-Carboxy-3-nitrophenyl)sulfonyl-2-nitrobenzoic acid (CAS RN: 22437-96-3): A sulfonyl-bridged derivative with enhanced steric and electronic effects .

Comparative Analysis of Physical and Chemical Properties

Table 1: Comparison of Key Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Melting Point (°C) | Acidity (pKa) |

|---|---|---|---|---|---|

| 4-(4-Methoxyphenyl)-2-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | -NO₂ (C2), -OCH₃ (C4-phenyl) | Not reported | ~2.1* |

| 4-Methoxy-3-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | -NO₂ (C3), -OCH₃ (C4 | 191–194 | ~2.3* |

| 3-Methoxy-4-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | -NO₂ (C4), -OCH₃ (C3 | Not reported | ~2.5* |

| Acifluorfen | C₁₄H₇ClF₃NO₆ | 383.66 | -NO₂ (C2), -O-C₆H₃ClCF₃ | 144–146 | ~1.8 |

*Estimated based on nitrobenzoic acid analogs. The ortho-nitro group in 4-(4-Methoxyphenyl)-2-nitrobenzoic acid enhances acidity compared to meta/para isomers due to stronger electron-withdrawing effects .

Biologische Aktivität

4-(4-Methoxyphenyl)-2-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, focusing on its pharmacological implications.

Synthesis and Characterization

The synthesis of 4-(4-Methoxyphenyl)-2-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by methoxylation. The compound can be characterized using various spectroscopic techniques, including NMR and IR spectroscopy, to confirm its structure and purity.

1. Antimicrobial Activity

Research indicates that compounds with nitro and methoxy groups exhibit antimicrobial properties. For instance, studies have shown that derivatives of nitrobenzoic acids can inhibit the growth of various bacterial strains. The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .

2. Anti-inflammatory Properties

Nitro compounds are known for their anti-inflammatory effects. In vitro studies suggest that 4-(4-Methoxyphenyl)-2-nitrobenzoic acid may reduce pro-inflammatory cytokine levels in macrophages, indicating a potential role in treating inflammatory diseases .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays, demonstrating its ability to scavenge free radicals effectively. This property is crucial for mitigating oxidative stress-related conditions .

4. Anticancer Potential

Several studies have explored the anticancer activity of similar nitrobenzoic acid derivatives. Preliminary findings suggest that 4-(4-Methoxyphenyl)-2-nitrobenzoic acid may induce apoptosis in cancer cell lines, such as A2780 ovarian carcinoma cells, through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives showed that 4-(4-Methoxyphenyl)-2-nitrobenzoic acid displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving LPS-stimulated macrophages, treatment with 4-(4-Methoxyphenyl)-2-nitrobenzoic acid resulted in a marked decrease in TNF-alpha production, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Methoxyphenyl)-2-nitrobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution or coupling reactions. A common approach involves:

Nitration : Introduce the nitro group to 4-methoxybenzoic acid derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Monitor regioselectivity to ensure the nitro group occupies the ortho position relative to the carboxylic acid .

Cross-Coupling : Utilize Suzuki-Miyaura coupling to attach the 4-methoxyphenyl group to the nitro-substituted benzoic acid core. Optimize catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in a refluxing solvent (e.g., DMF/H₂O) .

- Critical Factors : Temperature, solvent polarity, and stoichiometric ratios significantly impact purity and yield. For example, excess nitrating agents may lead to over-nitration, reducing selectivity .

Q. How can researchers validate the structural integrity of 4-(4-Methoxyphenyl)-2-nitrobenzoic acid using spectroscopic techniques?

- Methodological Answer : Combine multiple analytical methods:

- ¹H/¹³C NMR : Confirm substituent positions. The methoxy group (δ ~3.8 ppm) and nitro group (deshielded aromatic protons at δ ~8.2–8.5 ppm) should align with expected splitting patterns .

- IR Spectroscopy : Identify characteristic peaks: C=O (1700–1720 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and O–CH₃ (2850–2950 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M-H]⁻ at m/z 302.06) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the nitro and methoxy groups .

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group .

- Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring to assess degradation products .

Advanced Research Questions

Q. How can researchers address conflicting reports on the regioselectivity of nitration in related benzoic acid derivatives?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to predict electron density maps. The nitro group’s ortho preference in 4-methoxybenzoic acid is driven by electron-withdrawing effects of the carboxylic acid and directing effects of the methoxy group .

- Experimental Validation : Compare yields from nitration under kinetic (low temperature) vs. thermodynamic (prolonged reaction time) conditions. For example, kinetic control favors ortho substitution, while thermodynamic conditions may shift to para in some analogs .

Q. What strategies resolve discrepancies in biological activity data (e.g., enzyme inhibition) across studies?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., known COX-2 inhibitors) and replicate experiments across cell lines (e.g., RAW 264.7 macrophages vs. HEK293) to account for model-specific variability .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the nitro group with halogens) to isolate contributions of specific functional groups to activity .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent DMSO concentration affecting assay results) .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Molecular Docking : Simulate binding interactions with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina. Prioritize derivatives with improved binding energy scores (< –8 kcal/mol) .

- ADMET Prediction : Use tools like SwissADME to predict solubility, permeability, and metabolic stability. For instance, esterifying the carboxylic acid may enhance bioavailability but reduce aqueous solubility .

- Electrostatic Potential Maps : Visualize charge distribution to optimize hydrogen bonding with active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.